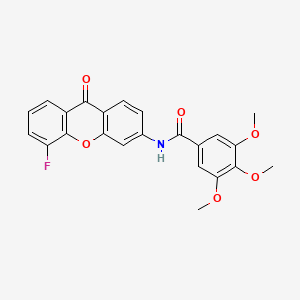

N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-3,4,5-trimethoxybenzamide

説明

特性

IUPAC Name |

N-(5-fluoro-9-oxoxanthen-3-yl)-3,4,5-trimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18FNO6/c1-28-18-9-12(10-19(29-2)22(18)30-3)23(27)25-13-7-8-14-17(11-13)31-21-15(20(14)26)5-4-6-16(21)24/h4-11H,1-3H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFDACLRRYKMJGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)C(=O)C4=C(O3)C(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18FNO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-3,4,5-trimethoxybenzamide typically involves the following steps:

Formation of the Xanthene Core: The xanthene core can be synthesized through a condensation reaction between a suitable phenol derivative and a phthalic anhydride derivative under acidic conditions.

Introduction of the Fluoro Group: The fluoro group is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Attachment of the Trimethoxybenzamide Moiety: The final step involves the coupling of the xanthene derivative with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

化学反応の分析

Types of Reactions

N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-3,4,5-trimethoxybenzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the fluoro group.

科学的研究の応用

N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-3,4,5-trimethoxybenzamide has a wide range of scientific research applications, including:

Chemistry: Used as a fluorescent probe for studying molecular interactions and dynamics.

Biology: Employed in biological imaging and as a marker for tracking cellular processes.

Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

Industry: Utilized in the development of advanced materials and as a component in various industrial processes.

作用機序

The mechanism of action of N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and affecting cellular processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.

類似化合物との比較

Key Structural Differences :

- Xanthene Core : The target compound’s xanthene system introduces rigidity and extended conjugation, which may enhance DNA intercalation or protein binding compared to simpler aryl/alkyl substituents in analogs .

- Fluoro and Oxo Groups : The 5-fluoro and 9-oxo groups could modulate electron density and hydrogen-bonding capacity, influencing pharmacokinetics and target affinity.

Anticancer Activity

- N-(4-Fluorobenzyl)-3,4,5-trimethoxybenzamide (Compound 18): Showed activity against glioblastoma cells but was inactive against oral squamous cell carcinoma (SCC9), highlighting substituent-dependent selectivity .

- Piplartine Analogs : Derivatives with furan and aryl groups demonstrated cytotoxicity against HepG2 and SMMC-7721 liver cancer cells (IC₅₀: 10–25 µM) .

Target Compound Hypothesis :

The xanthene core may improve DNA topoisomerase inhibition or tubulin binding, akin to combretastatin analogs . The fluoro group could enhance metabolic stability.

Neuroprotective Activity

- N-(4-Hydroxyphenyl) Derivatives : Exhibited acetylcholinesterase inhibition (IC₅₀: 0.8–1.2 µM) and improved memory in murine models .

Target Compound Potential: The xanthene ring’s planarity might hinder blood-brain barrier penetration compared to smaller phenyl derivatives, but the 9-oxo group could introduce hydrogen-bonding interactions with enzymatic targets.

Physicochemical Properties

Crystallography and Stability

Target Compound Predictions :

- Melting Point : Likely >200°C due to the xanthene core’s rigidity.

生物活性

N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-3,4,5-trimethoxybenzamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and related research findings.

Chemical Structure and Properties

The compound features a fluorinated xanthene core coupled with a trimethoxybenzamide moiety. The presence of the fluorine atom and methoxy groups contributes to its chemical reactivity and biological interactions. The IUPAC name for this compound reflects its complex structure:

| Property | Details |

|---|---|

| IUPAC Name | N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-3,4,5-trimethoxybenzamide |

| Molecular Formula | CHFNO |

| Molecular Weight | 373.37 g/mol |

The biological activity of N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-3,4,5-trimethoxybenzamide is believed to involve several mechanisms:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit key enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cognitive functions and exhibiting neuroprotective effects .

- Antibacterial Properties : The compound has shown promising antibacterial activity against various strains, including Escherichia coli and Bacillus subtilis. Its structural components may facilitate interactions with bacterial cell membranes or essential metabolic pathways .

- Fluorescent Properties : The xanthene core exhibits fluorescence, making it suitable for applications in biological imaging and as a fluorescent probe in cellular studies. This property allows for tracking cellular processes in real-time.

Antibacterial Activity

A study evaluated the antibacterial efficacy of various derivatives, including those related to the xanthene structure. The results indicated significant antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like penicillin:

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-3,4,5-trimethoxybenzamide | 1.80 ± 0.25 | E. coli |

| Other derivatives | 1.25 ± 0.60 | B. subtilis |

These findings suggest that modifications in the structure can enhance antibacterial properties, making this compound a candidate for further development as an antimicrobial agent .

Neuroprotective Effects

Research into the neuroprotective potential of N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-3,4,5-trimethoxybenzamide has highlighted its ability to inhibit AChE effectively:

| Compound | IC50 (µM) | Effect |

|---|---|---|

| N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-3,4,5-trimethoxybenzamide | 0.88 ± 0.50 | AChE inhibition |

| Other derivatives | 1.50 ± 1.00 | Varying AChE inhibition |

The inhibition of AChE suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease .

Case Studies

- Fluorescent Labeling in Cellular Studies : In a recent study using N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-3,4,5-trimethoxybenzamide as a fluorescent marker, researchers successfully tracked cellular uptake and localization in live cells. This application underscores the utility of the compound in biomedical imaging technologies.

- Anticancer Activity Assessment : Investigations into the anticancer properties of related compounds have shown that structural modifications can significantly impact cytotoxicity against various cancer cell lines (e.g., MGC-803 and MCF-7). Future studies may explore the specific effects of N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-3,4,5-trimethoxybenzamide on cancer cell proliferation and apoptosis mechanisms.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。